molecular formula C19H21ClN2O B2430563 6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine CAS No. 438486-44-3

6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine

Cat. No.: B2430563
CAS No.: 438486-44-3
M. Wt: 328.84
InChI Key: JILMNXAWBYDPHB-UHFFFAOYSA-N
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Description

6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chloro-substituted benzoxazine ring fused with a pyridine ring and a cyclohexenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a chloro-substituted aldehyde under acidic conditions to form the benzoxazine ring.

    Formation of the Pyridine Ring: The benzoxazine intermediate is then subjected to a cyclization reaction with a suitable pyridine precursor, such as 2-chloropyridine, under basic conditions to form the fused pyrido[3,2-h][1,3]benzoxazine structure.

    Introduction of the Cyclohexenyl Ethyl Side Chain: The final step involves the alkylation of the fused ring system with a cyclohexenyl ethyl halide under basic conditions to introduce the cyclohexenyl ethyl side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic substitution conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

  • The unique combination of the chloro-substituted benzoxazine ring, fused pyridine ring, and cyclohexenyl ethyl side chain distinguishes this compound from other similar compounds. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in other related compounds.

Properties

IUPAC Name

6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-17-11-15-12-22(10-8-14-5-2-1-3-6-14)13-23-19(15)18-16(17)7-4-9-21-18/h4-5,7,9,11H,1-3,6,8,10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILMNXAWBYDPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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